Einecs 272-470-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 272-470-7 is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes chemical substances that were deemed to be on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Vorbereitungsmethoden
The preparation methods for Einecs 272-470-7 involve specific synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield.
Reaction Conditions: The reactions are carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. Common conditions include the use of inert atmospheres and specific solvents to facilitate the reactions.
Industrial Production: Large-scale production involves the use of reactors and other industrial equipment to produce the compound in significant quantities. The process is optimized for efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Einecs 272-470-7 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions produce reduced forms of the compound.
Substitution: Substitution reactions occur when one functional group in the compound is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Einecs 272-470-7 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is employed in biological studies to investigate its effects on cellular processes and metabolic pathways.
Medicine: The compound is studied for its potential therapeutic properties and its role in drug development.
Industry: In industrial applications, this compound is used in the production of various materials and chemicals.
Wirkmechanismus
The mechanism of action of Einecs 272-470-7 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Influencing metabolic pathways and signaling cascades that regulate cellular functions. The exact mechanism can vary depending on the context and application.
Vergleich Mit ähnlichen Verbindungen
Einecs 272-470-7 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups, such as Einecs 272-470-8 and Einecs 272-470-9.
Uniqueness: this compound may have distinct properties, such as higher reactivity or specific biological activity, that set it apart from similar compounds.
Eigenschaften
CAS-Nummer |
68855-22-1 |
---|---|
Molekularformel |
C13H14N2.C7H14O2 C20H28N2O2 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
4-[(4-aminophenyl)methyl]aniline;2-(butoxymethyl)oxirane |
InChI |
InChI=1S/C13H14N2.C7H14O2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11;1-2-3-4-8-5-7-6-9-7/h1-8H,9,14-15H2;7H,2-6H2,1H3 |
InChI-Schlüssel |
IJHAHALQLXBKNU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCC1CO1.C1=CC(=CC=C1CC2=CC=C(C=C2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.